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molecular formula C8H14O4 B8648880 Tert-butyl 4-hydroxy-3-oxobutanoate

Tert-butyl 4-hydroxy-3-oxobutanoate

Cat. No. B8648880
M. Wt: 174.19 g/mol
InChI Key: VEVNOCDLIFYVQD-UHFFFAOYSA-N
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Patent
US04616084

Procedure details

A mixture of 963 mg (5 mmol) of tert.-butyl 4-benzyloxyacetoacetate and 200 mg of palladium (10% on charcoal) in 50 ml of methanol was stirred at room temperature under a hydrogen atmosphere (1 atmosphere) for 1.5 hours. The catalyst was filtered off washed with a little methylene chloride. The filtrate solution was evaporated in vacuo and the residue was filtered through 3 g of neutral aluminum oxide (methylene chloride). The solvent was evaporated off in vacuo and the oil which remained was dried under a high vacuum. 567 mg (65% of tert.-butyl 4-hydroxyacetoacetate were obtained, and were used immediately for further reactions.
Quantity
963 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10](=[O:19])[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])C1C=CC=CC=1>CO.[Pd]>[OH:8][CH2:9][C:10](=[O:19])[CH2:11][C:12]([O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[O:13]

Inputs

Step One
Name
Quantity
963 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(CC(=O)OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under a hydrogen atmosphere (1 atmosphere) for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with a little methylene chloride
CUSTOM
Type
CUSTOM
Details
The filtrate solution was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
the residue was filtered through 3 g of neutral aluminum oxide (methylene chloride)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
the oil which remained was dried under a high vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC(CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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